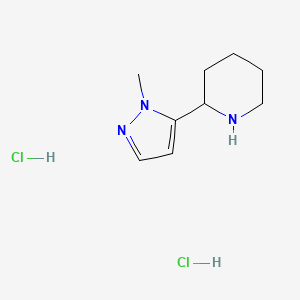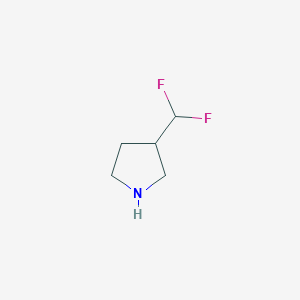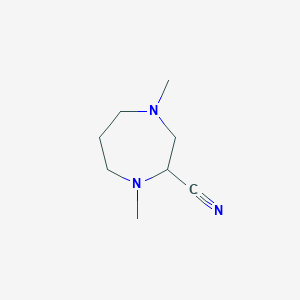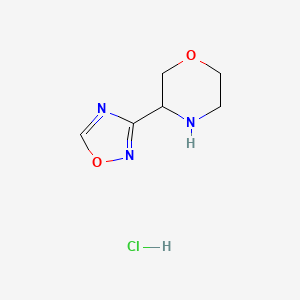
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Descripción general
Descripción
“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1609402-74-5 . It has a molecular weight of 238.16 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 238.16 .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
One of the applications of related compounds is as Aurora kinase inhibitors, which can be useful in treating cancer. The study presents a compound that inhibits Aurora A, a protein kinase involved in the regulation of cell division, suggesting its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Molecular Interaction Studies
Another study focused on the molecular interactions of a cannabinoid receptor antagonist, highlighting the structural and conformational analysis that underlies its binding to the CB1 receptor. This research offers insights into the drug design process for targeting cannabinoid receptors, which are significant in various physiological processes (J. Shim et al., 2002).
Anticholinesterase Agents
Research into pyrazoline derivatives for their anticholinesterase effects reveals their potential in treating neurodegenerative disorders. The study synthesizes new pyrazoline derivatives and evaluates their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease and other cognitive impairments (M. Altıntop, 2020).
Electrochemical Studies
Mannich bases bearing a pyrazolone moiety were synthesized and characterized, including electrochemical behavior analysis through polarography and cyclic voltammetry. This research contributes to the understanding of the electrochemical properties of these compounds, which is important for their potential application in various fields, including medicinal chemistry (K. Naik et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used to prepare selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Pharmacokinetics
It’s known that the compound’s lipophilicity has been modulated to attenuate cyp direct inhibition towards multiple cyp isoforms , which could impact its bioavailability.
Análisis Bioquímico
Biochemical Properties
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction enhances NAMPT activity, which is crucial for cellular metabolism and energy production. Additionally, the compound’s interaction with cytochrome P450 enzymes has been noted, affecting the metabolism of other compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the proliferation of prostate cancer cells (PC-3) by inhibiting growth . Moreover, it impacts the activity of acetylcholinesterase, an enzyme critical for nerve function, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to NAMPT enhances the enzyme’s activity, promoting NAD+ production . Additionally, the compound’s interaction with cytochrome P450 enzymes modulates their activity, affecting the metabolism of various substrates . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in enhancing NAMPT activity and modulating cytochrome P450 enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance NAMPT activity without significant adverse effects . At higher doses, it can lead to toxicity, affecting liver function and causing oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAMPT and cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s role in the NAD+ salvage pathway is particularly noteworthy, as it enhances NAD+ production, which is vital for cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver, where it interacts with cytochrome P450 enzymes . This localization affects its metabolic activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like NAMPT and cytochrome P450 . These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZTWGSUXMQXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)



![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)







![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

